molecular formula C25H23NO3 B4008026 N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

Cat. No. B4008026
M. Wt: 385.5 g/mol
InChI Key: FZWIRCCRRKSIQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tetracyclic compounds involves multistep organic reactions, starting with foundational substrates that undergo a series of transformations, including etherification, oximation, and Beckmann rearrangement. For instance, a derivative, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, was synthesized from rotenone and dimethyloxosulphonium methylide through a sequence of well-orchestrated steps, highlighting the complexity and the precision required in the synthetic route (Chen, Ye, & Hu, 2012).

Molecular Structure Analysis

The molecular structure of synthesized compounds is elucidated using advanced spectroscopic techniques, such as 1H NMR and MS, complemented by elemental analysis. Crystallographic studies, such as X-ray single crystal diffraction, provide detailed insights into the spatial arrangement of atoms within the molecule, revealing the triclinic crystal system of related compounds and helping understand the stereochemical aspects critical for their reactivity and properties (Chen, Ye, & Hu, 2012).

Chemical Reactions and Properties

Tetracyclic compounds exhibit a diverse range of chemical reactions, including bromination, intramolecular oxygen migration, and skeletal rearrangement. These reactions are pivotal in further modifying the core structure, allowing for the introduction of various functional groups that can alter the compound's chemical behavior and its interaction with biological systems. For example, the reaction of 3,10-epoxycyclohexadeca-tetraene derivatives demonstrates the complexity of intramolecular interactions and the potential for generating novel structures through strategic chemical manipulations (Menzek & Altundas, 2006).

Scientific Research Applications

Synthesis and Derivative Development

  • Synthesis of Novel Derivatives : A study by Aghekyan et al. (2009) demonstrated the use of 1-[(3,4-Dimethoxyphenyl)cyclopentyl]methylamine in the synthesis of novel derivatives, showcasing the potential of N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide in the development of new chemical compounds (Aghekyan et al., 2009).

Chemical Properties and Reactions

  • Fluorescence Quenching Studies : Patil et al. (2013) conducted research on the fluorescence quenching of a related carboxamide, contributing to the understanding of chemical properties and interactions involving N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide (Patil et al., 2013).

Macrocyclic Compounds and Catalysis

  • Macrocyclic Compounds and Ligand Development : The development of N-heterocyclic carbenes derived from macrocyclic compounds, as discussed by Altenhoff et al. (2004), highlights the relevance of such structures in transition-metal catalysis, possibly including N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide (Altenhoff et al., 2004).

Molecular Assembly and Material Science

  • Molecular Assembly in Polyamides : Research by Shishido et al. (2014) on benzenecarboxamides demonstrates the potential of similar compounds in forming molecular assemblies, which is relevant to materials science and the study of N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide (Shishido et al., 2014).

Applications in Organic Synthesis

  • Synthesis of Heterocyclic Polyamides : The work of Hamciuc et al. (2001) on the synthesis of fluorinated heterocyclic polyamides may provide insights into similar processes involving N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide (Hamciuc et al., 2001).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23NO3/c1-28-15-11-12-22(23(13-15)29-2)26-25(27)21-14-20-16-7-3-5-9-18(16)24(21)19-10-6-4-8-17(19)20/h3-13,20-21,24H,14H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWIRCCRRKSIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2CC3C4=CC=CC=C4C2C5=CC=CC=C35)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Reactant of Route 2
N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Reactant of Route 4
N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,4-dimethoxyphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide

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